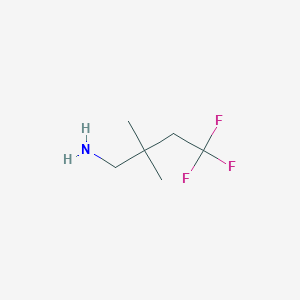

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine

Description

Properties

Molecular Formula |

C6H12F3N |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

4,4,4-trifluoro-2,2-dimethylbutan-1-amine |

InChI |

InChI=1S/C6H12F3N/c1-5(2,4-10)3-6(7,8)9/h3-4,10H2,1-2H3 |

InChI Key |

MJVFDBKICXWHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Stereospecific Isomerization and Diastereoselective Reduction

A recent advanced method involves the synthesis of chiral trifluoromethylated allylic amines, which are then converted into the target amine via isomerization and reduction steps.

- Synthesis of chiral sulfinimines : Starting from enones, a titanium(IV)-mediated reaction with chiral sulfinamides produces sulfinimines with good yields (~70%).

- Diastereoselective reduction : Using diisobutylaluminum hydride (DIBAL-H), the sulfinimines are reduced to chiral allylic amines with high enantiomeric excess (~95% ee).

- Base-catalyzed isomerization : Treatment of the allylic amine with catalytic TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) in toluene at 60 °C leads to stereospecific isomerization to an enamine intermediate.

- Reduction of enamine intermediate : Subsequent reduction with DIBAL-H at low temperature (-90 °C) affords the α,γ-chiral trifluoromethylated aliphatic amine with good diastereoselectivity and yields (~75%).

This method allows for the preparation of α,γ-chiral trifluoromethylated amines with two stereogenic centers and has been demonstrated on gram scale with good chirality transfer and diastereoselectivity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfinimine formation | Ti(IV), microwave, chiral sulfinamide | 70 | Enantiomeric sulfinimine intermediate |

| Diastereoselective reduction | DIBAL-H | 42 (over 3 steps) | High enantiomeric excess (95% ee) |

| Isomerization | TBD (0.025 equiv.), toluene, 60 °C, 45 min | n.d. | Stereospecific isomerization |

| Reduction of enamine | DIBAL-H, -90 °C | 75 | Good diastereoselectivity (syn isomer) |

Yield and selectivity data adapted from.

Reductive Amination of Trifluoromethylated Ketones

Another common approach involves reductive amination of trifluoromethylated ketones or aldehydes with ammonia or primary amines to directly install the amine group.

- The trifluoromethylated ketone is reacted with ammonia or a primary amine in the presence of a reductive amination reagent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride.

- The reaction is carried out in solvents like tetrahydrofuran (THF) at room temperature or under reflux.

- After completion, the reaction mixture is worked up by aqueous quenching and organic extraction.

- Purification is performed by silica gel chromatography to isolate the desired amine.

This method is versatile and allows the preparation of various trifluoromethylated amines, including 4,4,4-trifluoro-2,2-dimethylbutan-1-amine, with moderate to good yields (typically 70-85%).

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Ketone substrate | Trifluoromethylated ketone | Starting material |

| Amine source | Ammonia or primary amine | Nucleophile |

| Reducing agent | NaBH4 or Na(OAc)3BH | Reductive amination |

| Solvent | THF | Reaction medium |

| Temperature | RT to reflux | Reaction conditions |

| Yield | 70-85% | Isolated yield |

Data summarized from reductive amination protocols.

Industrial and Scale-Up Considerations

Industrial synthesis often starts from fluorinated hydrocarbons and amines, employing optimized reaction pathways for large-scale production. Key points include:

- Use of hydrochloride salt forms for enhanced stability and solubility.

- Purification by recrystallization or distillation to meet product specifications.

- Control of reaction conditions to minimize defluorination side reactions.

- Application of catalytic systems to improve selectivity and yield.

The preparation of this compound is achieved primarily through stereospecific isomerization of chiral allylic amines followed by diastereoselective reduction or via reductive amination of trifluoromethylated ketones. The organocatalytic approach offers excellent stereocontrol and is suitable for producing chiral amines with multiple stereocenters. Reductive amination provides a more direct route but may require careful control to avoid side reactions. Industrial methods focus on scalability and product stability, often producing the amine as a hydrochloride salt.

These methods collectively provide a comprehensive toolkit for synthesizing this valuable trifluoromethylated amine for applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Steric Effects : The dimethyl groups at C2 in this compound create significant steric hindrance, reducing nucleophilic attack rates compared to 4,4,4-Trifluorobutan-1-amine .

- Electron-Withdrawing Effects: The -CF₃ group stabilizes adjacent positive charges, enhancing acidity of β-protons. This contrasts with non-fluorinated analogues like triphenylbutan-1-amine, where aromatic rings dominate electronic effects .

- Solubility : The hydrochloride salt form of this compound (CAS 1027282-22-9) exhibits higher aqueous solubility than the free base, critical for formulation in drug delivery .

Commercial Availability

Biological Activity

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine is a fluorinated amine compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a butane backbone. Its chemical formula is C7H12F3N, which contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily revolves around its role as a modulator of ion channels and receptors. Preliminary studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with neuronal targets.

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific ion transporters such as NKCC1 (Na-K-Cl cotransporter). For instance, a related compound exhibited significant NKCC1 inhibitory activity at concentrations as low as 100 µM, indicating potential applications in treating neurodevelopmental disorders characterized by dysregulated chloride ion homeostasis .

| Compound | NKCC1 Inhibition (%) at 100 µM |

|---|---|

| This compound | TBD (To Be Determined) |

| Related Compound 1 | 88.5 ± 11.7% |

| Bumetanide (control) | 71.7 ± 7% |

3. In Vivo Studies

In vivo studies involving mouse models have shown that compounds similar to this compound can effectively alter behavioral outcomes associated with neurodevelopmental disorders. These studies suggest that the compound may possess neuroprotective properties by modulating chloride ion levels in neurons .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the trifluoromethyl group significantly influences the pharmacological profile of the compound. Variations in alkyl chain lengths and substitutions on the amino group have been shown to affect both potency and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased lipophilicity and activity |

| Alkyl chain length | Optimal length leads to maximum activity |

| Substituents on amino group | Varying effects on selectivity |

Case Study 1: Neurodevelopmental Disorders

A study evaluated the effects of a trifluorinated derivative in a mouse model of autism spectrum disorder (ASD). The results indicated that treatment with the compound led to significant improvements in social interaction behaviors compared to control groups. The mechanism was hypothesized to involve modulation of NKCC1 activity and subsequent normalization of intracellular chloride levels .

Case Study 2: Cancer Research

Another investigation explored the antiproliferative effects of fluorinated amines on various cancer cell lines. The findings suggested that these compounds could selectively inhibit tumor growth without inducing significant cytotoxicity in normal cells. This selective action highlights their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.